molecular formula C21H37ClN2O2 B12930010 5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one CAS No. 1245-96-1

5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one

Cat. No.: B12930010
CAS No.: 1245-96-1
M. Wt: 385.0 g/mol
InChI Key: BPWCVPREKZTHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one is a synthetic organic compound belonging to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptadecylamine and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the formation of the pyrimidinone ring.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with an amine may produce an amino derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-heptadecyl-4(3h)-pyrimidinone: Lacks the hydroxyl group at the 6-position.

    2-Heptadecyl-6-hydroxypyrimidin-4(3h)-one: Lacks the chlorine atom at the 5-position.

    5-Chloro-2-heptadecyl-6-methoxypyrimidin-4(3h)-one: Contains a methoxy group instead of a hydroxyl group at the 6-position.

Uniqueness

5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one is unique due to the presence of both the chlorine atom and the hydroxyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1245-96-1

Molecular Formula

C21H37ClN2O2

Molecular Weight

385.0 g/mol

IUPAC Name

5-chloro-2-heptadecyl-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C21H37ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(25)19(22)21(26)24-18/h2-17H2,1H3,(H2,23,24,25,26)

InChI Key

BPWCVPREKZTHBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NC(=C(C(=O)N1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.